Azaserine
Overview
Description
Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties . It has a designated molecular formula of C5H7N3O4 and a molecular weight of 173.128 g/mol . It is known by several synonyms including P-165, Acetic acid, diazo-, ester with serine, AI3-25016, Azaserin, Azaserina [INN-Spanish], L-Azaserine, Azaserinum [INN-Latin], AZS, CCRIS 61, CL 337 (ChemID) .
Synthesis Analysis
The azaserine biosynthetic gene cluster from Glycomyces harbinensis has been discovered . This gene cluster encodes homologues of hydrazonoacetic acid (HYAA)-producing enzymes, implicating HYAA in α-diazoester biosynthesis . The azaserine was produced by the heterologous expression of the azs cluster in Streptomyces albus .Molecular Structure Analysis
Azaserine has a molecular formula of CHNO with an average mass of 173.127 Da and a monoisotopic mass of 173.043655 Da .Chemical Reactions Analysis
Azaserine has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species .Physical And Chemical Properties Analysis
Azaserine has a molecular formula of C5H7N3O4 and a molecular weight of 173.1 .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Azaserine, a natural product containing a diazo group, exhibits anticancer activity . It has been used in studies investigating its biosynthetic pathway and its potential applications in cancer treatment .
Methods of Application or Experimental Procedures
The biosynthetic pathway to azaserine was investigated using bioinformatics analysis of the Streptomyces fragilis genome . The putative azaserine biosynthetic gene (azs) cluster, which contains 21 genes, including those responsible for hydrazinoacetic acid (HAA) synthesis, was discovered . Azaserine was produced by the heterologous expression of the azs cluster in Streptomyces albus .
Results or Outcomes
The results showed that the diazo ester of azaserine is synthesized by the stepwise oxidation of the HAA moiety . This provided another strategy to biosynthesize the diazo group .
Application in Biochemistry
Specific Scientific Field
Summary of the Application
Azaserine is a bacterial metabolite containing a biologically unusual and synthetically enabling α-diazoester functional group . The discovery of the azaserine biosynthetic gene cluster from Glycomyces harbinensis has revealed previously unappreciated azaserine producers .
Methods of Application or Experimental Procedures
The azaserine biosynthetic gene cluster was discovered from Glycomyces harbinensis . This gene cluster encodes homologues of hydrazonoacetic acid (HYAA)-producing enzymes, implicating HYAA in α-diazoester biosynthesis .
Results or Outcomes
Isotope feeding and biochemical experiments supported the hypothesis that a 2-electron oxidation of a hydrazonoacetyl intermediate is required for α-diazoester formation . This constitutes a distinct logic for diazo biosynthesis .
Application in Pancreatic Cancer Research
Specific Scientific Field
Summary of the Application
Azaserine is a bacterial mutagen and pancreatic carcinogen in Wistar rats . It has been studied as a chemical model of carcinogenesis in both hamsters and rats .
Methods of Application or Experimental Procedures
Azaserine is believed to be a monofunctional alkylating agent, which subsequently alkylates DNA .
Results or Outcomes
The results of these studies have contributed to our understanding of the mechanisms of pancreatic carcinogenesis .
Application in Inflammation Research
Specific Scientific Field
Summary of the Application
Azaserine has been found to downregulate the expression of VCAM-1 and ICAM-1 in response to TNF-α . These molecules play a crucial role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory response .
Methods of Application or Experimental Procedures
In studies, cells are typically treated with TNF-α to induce inflammation, followed by treatment with Azaserine . The expression levels of VCAM-1 and ICAM-1 are then measured, often using techniques such as Western blotting or flow cytometry .
Results or Outcomes
Research indicates that Azaserine may have potential in identifying the L-leucine-favoring system transporter in human T-lymphocytes . This could have implications for the development of new anti-inflammatory drugs .
Application in Enzyme Research
Specific Scientific Field
Summary of the Application
Azaserine has been used in studies investigating its biosynthetic pathway . This has involved the characterization of nonribosomal peptide synthetase-dependent O-(2-hydrazineylideneacetyl)serine synthesis .
Methods of Application or Experimental Procedures
In vitro enzyme assays using recombinant Azs proteins have been used to reveal the azaserine biosynthetic pathway . This involves the synthesis of the 2-hydrazineylideneacetyl (HDA) moiety attached to AzsQ from HAA .
Results or Outcomes
The results showed that the diazo ester of azaserine is synthesized by the stepwise oxidation of the HAA moiety . This provided another strategy to biosynthesize the diazo group .
Application in Glutamine Metabolism Research
Specific Scientific Field
Summary of the Application
Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties deriving from its action as a purinergic antagonist and structural similarity to glutamine . It has been used in studies investigating glutamine metabolism .
Methods of Application or Experimental Procedures
Azaserine acts by competitively inhibiting glutamine amidotransferase, a key enzyme responsible for glutamine metabolism .
Results or Outcomes
The results of these studies have contributed to our understanding of the mechanisms of glutamine metabolism .
Safety And Hazards
Future Directions
The discovery of the azaserine biosynthetic gene cluster has uncovered a biological route for α-diazoester synthesis . This enables the production of a highly versatile carbene precursor in cells, facilitating approaches for engineering complete carbene-mediated biosynthetic transformations in vivo . Azaserine has also shown potential in identifying the L-leucine-favoring system transporter in human T-lymphocytes .
properties
IUPAC Name |
(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
Record name | AZASERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020118 | |
Record name | Azaserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azaserine appears as pale yellow to green crystals. Used as an antifungal agent., Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline] | |
Record name | AZASERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Azaserine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3782 | |
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Solubility |
SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE | |
Record name | AZASERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.53X10-10 mmHg at 25 °C. | |
Record name | AZASERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
AMINO ACID ANTAGONISTS INHIBIT PROTEIN & NUCLEIC ACID SYNTHESIS BY INTERFERING WITH INCORPORATION OF SPECIFIC AMINO ACIDS REQUIRED FOR PROTEIN OR NUCLEIC ACID SYNTHESIS. THESE CMPD INCL ... AZASERINE ... ., THE GLUTAMINE ... /ANTAGONIST/ AZASERINE ... POTENT ... /INHIBITOR/ OF DE-NOVO PATHWAY OF PURINE NUCLEOTIDE BIOSYNTHESIS. ... INHIBIT/S/ PURINE BIOSYNTHESIS THROUGH FORMATION OF COVALENT BONDS WITH CYSTEINE RESIDUE IN ACTIVE SITE OF KEY ENZYME IN PATHWAY, FORMYLGLYCINAMIDE RIBOTIDE AMIDOTRANSFERASE., VET: INHIBITS GLUTAMINE USE IN ASPARAGINE BIOSYNTHESIS & IV OR IP USE ENHANCES EFFECT OF L-ASPARAGINASE AGAINST EXPTL SOLID TUMORS. ... ANTIDIURETIC ACTION NOTED IN MICE., 4 ESTABLISHED CELL LINES CONTAINING GAMMA-GLUTAMYL TRANSPEPTIDASE. /A/ POSITIVE CORRELATION WAS OBSERVED BETWEEN CELLULAR GAMMA-GLUTAMYL TRANSPEPTIDASE LEVELS AND SENSITIVITY TO AZASERINE TOXICITY. STRAINS EXPRESSING LOWEST GAMMA-GLUTAMYL TRANSPEPTIDASE ACTIVITIES SHOWED GREATEST RESISTANCE TO AZASERINE TOXICITY. | |
Record name | AZASERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Azaserine | |
Color/Form |
ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL. | |
CAS RN |
115-02-6 | |
Record name | AZASERINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Azaserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-02-6 | |
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Record name | Azaserine [USAN:INN] | |
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Record name | Azaserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azaserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZASERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87299V3Q9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | AZASERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
About 157 deg | |
Record name | AZASERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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